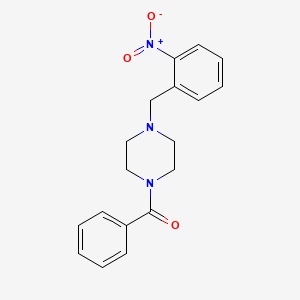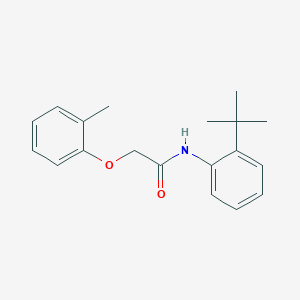![molecular formula C19H18N4O B5750986 5-methyl-9-(4-morpholinyl)benzimidazo[2,1-a]phthalazine](/img/structure/B5750986.png)
5-methyl-9-(4-morpholinyl)benzimidazo[2,1-a]phthalazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-methyl-9-(4-morpholinyl)benzimidazo[2,1-a]phthalazine is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound has been synthesized using various methods, and its mechanism of action has been studied to understand its biochemical and physiological effects. In
作用机制
The mechanism of action of 5-methyl-9-(4-morpholinyl)benzimidazo[2,1-a]phthalazine is not yet fully understood. It is believed to work by inhibiting certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. It may also work by reducing inflammation in the body and protecting neurons from damage.
Biochemical and Physiological Effects
5-methyl-9-(4-morpholinyl)benzimidazo[2,1-a]phthalazine has been found to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. It has also been found to reduce inflammation in the body by inhibiting the production of pro-inflammatory cytokines. Additionally, it has been found to protect neurons from damage by reducing oxidative stress and inflammation.
实验室实验的优点和局限性
The advantages of using 5-methyl-9-(4-morpholinyl)benzimidazo[2,1-a]phthalazine in lab experiments include its potential anti-cancer, anti-inflammatory, and neuroprotective properties. However, there are also limitations to using this compound in lab experiments. One limitation is that it may not be effective in all types of cancer or inflammation. Additionally, its mechanism of action is not fully understood, which may make it difficult to optimize its use in lab experiments.
未来方向
There are several future directions for the study of 5-methyl-9-(4-morpholinyl)benzimidazo[2,1-a]phthalazine. One direction is to further investigate its mechanism of action to better understand how it works in the body. Another direction is to study its potential use in combination with other drugs for the treatment of cancer and other diseases. Additionally, it may be useful to investigate its potential use in the treatment of other neurological disorders, such as Huntington's disease and multiple sclerosis.
Conclusion
In conclusion, 5-methyl-9-(4-morpholinyl)benzimidazo[2,1-a]phthalazine is a chemical compound that has shown potential in scientific research for its various applications. It has been synthesized using different methods, and its mechanism of action has been studied to understand its biochemical and physiological effects. While there are limitations to using this compound in lab experiments, there are also several future directions for its study. Overall, 5-methyl-9-(4-morpholinyl)benzimidazo[2,1-a]phthalazine is a promising compound that may have significant implications for the treatment of cancer, inflammation, and neurological disorders.
合成方法
The synthesis of 5-methyl-9-(4-morpholinyl)benzimidazo[2,1-a]phthalazine has been achieved using different methods. One method involves the reaction of 4-morpholinyl-1,2-diamine with 5-methylphthalic anhydride in the presence of a catalyst. Another method involves the reaction of 4-morpholinyl-1,2-diamine with 5-methylphthalic acid in the presence of a coupling reagent. Both methods have been successful in synthesizing 5-methyl-9-(4-morpholinyl)benzimidazo[2,1-a]phthalazine with high yields.
科学研究应用
5-methyl-9-(4-morpholinyl)benzimidazo[2,1-a]phthalazine has shown potential in scientific research for its various applications. It has been studied for its anti-cancer properties, as it has been found to inhibit the growth of cancer cells. It has also been studied for its anti-inflammatory properties, as it has been found to reduce inflammation in animal models. Additionally, it has been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
属性
IUPAC Name |
4-(5-methylbenzimidazolo[2,1-a]phthalazin-9-yl)morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O/c1-13-15-4-2-3-5-16(15)19-20-17-7-6-14(12-18(17)23(19)21-13)22-8-10-24-11-9-22/h2-7,12H,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGUOXRPVMIPQFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C3=C(C=CC(=C3)N4CCOCC4)N=C2C5=CC=CC=C15 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}-N-phenylacetamide](/img/structure/B5750913.png)


![benzaldehyde [1,2,4]triazolo[4,3-b]pyridazin-6-ylhydrazone](/img/structure/B5750920.png)

![2-fluoro-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5750938.png)


![4,4'-[sulfonylbis(4,1-phenyleneoxy)]diphenol](/img/structure/B5750961.png)
![2-chloro-N-[2-(dimethylamino)ethyl]-5-nitrobenzamide](/img/structure/B5750971.png)
![2-[4-(4-chlorophenoxy)-5-methyl-1H-pyrazol-3-yl]-5-methoxyphenol](/img/structure/B5750973.png)
![N'-[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethylidene]nicotinohydrazide](/img/structure/B5750989.png)
![N-(2-hydroxy-1,1-dimethylethyl)-3-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B5750995.png)